![molecular formula C4H7NO B166291 Methacrylamide CAS No. 79-39-0](/img/structure/B166291.png)
Methacrylamide
Overview
Description
Methacrylamide is an organic compound with the formula CH2=C(CH3)C(O)NH2 . It is a colorless or white solid and is a monomer for the production of polymers and copolymers, some of which are used in hydrogels . It is also a precursor of methyl methacrylate . Methacrylamide is a functional monomer with three functional groups—vinyl, methyl, and amide—in one molecule and serves as an ingredient in the manufacturing of chemicals utilized across various industries and applications .
Synthesis Analysis
Polymethacrylamide (PMAAm) can be synthesized via a cost-efficient photoiniferter reversible addition–fragmentation chain transfer (RAFT) polymerization . The microwave-induced synthesis of polymethacrylamide-grafted-gellan gum (PMaa-g-GG) was carried out by free radical initiation using cerric (IV) ammonium nitrate (CAN) as a redox initiator .Molecular Structure Analysis
Methacrylamide is a member of acrylamides and a primary carboxamide . Its molecular formula is C4H7NO .Chemical Reactions Analysis
Methacrylamide is involved in various chemical reactions. For instance, it is used in the production of hydrogels . It is also used in the synthesis of polymethacrylamide-grafted-gellan gum (PMaa-g-GG) via free radical initiation .Physical And Chemical Properties Analysis
Methacrylamide is a colorless or white solid . Its molar mass is 85.106 g·mol−1 . It appears as white odorless crystals . Its density is 1.10-1.12 g/cm3 . It has a melting point of 106 to 109 °C and a boiling point of 215 °C . It is soluble in water with a solubility of 202 g/L at 20 °C .Scientific Research Applications
3D Cell-Culturing Model
Methacrylamide, particularly in the form of Gelatin Methacryloyl (GelMA), is used to create 3D cell-culturing models that simulate the tumor-extracellular matrix microenvironment. This application is crucial for drug screening models, providing a more accurate representation of how drugs will interact with human tissues .
Synthetic Hydrogel Biomaterials
Researchers have developed synthetic hydrogel biomaterials using Methacrylamide that exhibit high-strength, self-healing, stimulus-responsive, adhesive, and antibacterial properties. These materials have significant potential in biomedical applications such as wound healing and tissue engineering .
Long-Term Stability in Tissue Engineering
GelMA has been shown to provide long-term stability for vascularized tissues, which can be used for both in vivo tissue regeneration and in vitro tissue modeling. This stability is essential for the development of tissues that can survive and function over extended periods .
4. Support for Stem Cell Adhesion and Differentiation Methacrylamide-modified gelatin scaffolds have been demonstrated to support the adhesion and differentiation of porcine mesenchymal stem cells (MSCs) into osteogenic lineage. This application is vital for bone tissue engineering and regenerative medicine .
5. Manufacturing of 3D Tissue Engineering Scaffolds Combining photosensitive Methacrylamide-modified gelatin with two-photon polymerization (2PP) allows for the manufacturing of intricate 3D tissue engineering scaffolds. These scaffolds can be tailored to mimic the structure and function of natural tissues .
Safety and Hazards
Methacrylamide is harmful if swallowed and causes serious eye irritation . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of eye contact, it is advised to rinse cautiously with water for several minutes .
Future Directions
Methacrylamide-based polymers have been used in numerous areas of engineering and materials science . They demonstrate outstanding mechanical and optical properties owing to high transparency, lightweight nature, high impact resistance, and stress relaxation across glass transition temperature . These copolymers have unique characteristics of retaining optical and microstructural integrities during successive bending or elongations which make them an attractive choice for materials of stretchable electronics .
Mechanism of Action
Target of Action
Methacrylamide, a colorless or white solid, is primarily used as a monomer for the production of polymers and copolymers . Some of these polymers are used in hydrogels , which are semi-solid structures comprising networks of water-insoluble polymers surrounded by water . These hydrogels are attractive materials for use as tissue engineering scaffolds .
Mode of Action
Methacrylamide is modified via the addition of methacrylate groups to create collagen methacrylamide (CMA) using a synthesis reaction that allows retention of fundamental characteristics of native collagen, including spontaneous fibrillar self-assembly and enzymatic biodegradability . This method allows for a rapid, five-fold increase in storage modulus upon irradiation with 365 nm light .
Biochemical Pathways
Methacrylamide affects the biochemical pathways involved in the formation of hydrogels. The methacrylate groups added to the collagen allow the collagen to self-assemble into a fibrillar hydrogel . This self-assembly is a key part of the biochemical pathway that leads to the formation of the hydrogel.
Pharmacokinetics
The pharmacokinetics of methacrylamide when used in the formation of hydrogels is complex. The methacrylamide is covalently bound to the collagen, forming a stable compound that can be used to form the hydrogel . The hydrogel then has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .
Result of Action
The result of methacrylamide’s action is the formation of a stable, biodegradable hydrogel. This hydrogel can be used in a variety of biomedical applications, including tissue engineering and wound healing . The hydrogel is mechanically robust, and its properties can be tuned via the application of light .
Action Environment
The action of methacrylamide is influenced by environmental factors such as light and temperature. The storage modulus of the hydrogel formed by methacrylamide can be increased by irradiation with 365 nm light . Additionally, the temperature can affect the rate of the self-assembly process .
properties
IUPAC Name |
2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPSGWSUVKBHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25014-12-4 | |
Record name | Polymethacrylamide | |
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DSSTOX Substance ID |
DTXSID8029600 | |
Record name | Methacrylamide | |
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Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2-Propenamide, 2-methyl- | |
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Record name | Methacrylamide | |
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Vapor Pressure |
0.1 [mmHg] | |
Record name | Methacrylamide | |
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Product Name |
Methacrylamide | |
CAS RN |
79-39-0 | |
Record name | Methacrylamide | |
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Record name | Methacrylamide | |
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Record name | METHACRYLAMIDE | |
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Record name | METHACRYLAMIDE | |
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Record name | 2-Propenamide, 2-methyl- | |
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Record name | Methacrylamide | |
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Record name | Methacrylamide | |
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Record name | 2-METHYLACRYLAMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methacrylamide?
A1: Methacrylamide has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol.
Q2: Are there any spectroscopic techniques used to characterize methacrylamide and its polymers?
A2: Yes, multiple spectroscopic techniques are commonly employed. These include:* FTIR: Fourier Transform Infrared Spectroscopy helps identify functional groups and characterize polymer structures. [, , , ]* NMR: Nuclear Magnetic Resonance spectroscopy provides information about the structure, tacticity, and composition of methacrylamide polymers. [, , , , , , ] * ESR: Electron Spin Resonance is used to study the radicals formed during methacrylamide polymerization, especially under irradiation. [, ]
Q3: How does the presence of methacrylamide units in copolymers affect their properties compared to pure poly(methacrylic acid) or poly(acrylamide)?
A3: Incorporating methacrylamide can significantly alter copolymer properties:* Hydrophilicity/Hydrophobicity: The ratio of methacrylamide to other monomers like styrene can be adjusted to fine-tune the hydrophilicity of copolymers, influencing their interaction with water and biological systems. [] * Thermal Properties: Methacrylamide content impacts the glass transition temperature (Tg) of copolymers, affecting their flexibility and thermal stability. [, , ]* Mechanical Properties: Studies show that methacrylamide incorporation can influence properties like hardness and polymerization shrinkage in copolymers with hydroxyalkyl methacrylates. []
Q4: What are some initiation methods for the polymerization of methacrylamide?
A4: Several methods have been explored for initiating methacrylamide polymerization:* Redox Initiation: Systems like potassium permanganate with pyruvic acid or glycollic acid can effectively initiate radical polymerization of methacrylamide. [, ]* Radiation-Induced: Gamma radiation from sources like 60Co can initiate graft copolymerization of methacrylamide onto materials like silk fabric, modifying their properties. [, ] * Free Radical Polymerization: Methacrylamide can undergo free radical polymerization using initiators like potassium persulfate or azobisisobutyronitrile (AIBN). [, , ] * Anionic Polymerization: Specific initiators like lithium N-benzyltrimethylsilylamide (BnTMSNLi), often in the presence of aluminum compounds, can facilitate the controlled anionic polymerization of methacrylamide. []
Q5: Does the polymerization method affect the properties of the resulting polymethacrylamide?
A5: Yes, the polymerization method can significantly impact the final polymer properties. For instance, anionic polymerization, specifically with BnTMSNLi, enables the synthesis of polymethacrylates with controlled tacticity (syndiotactic or heterotactic) and narrow molecular weight distribution (MWD). [] This level of control is not always achievable with free radical polymerization.
Q6: What is cyclopolymerization and how is it relevant to methacrylamide?
A6: Cyclopolymerization is a unique type of polymerization where a diene monomer forms a polymer chain containing cyclic units. N-substituted dimethacrylamides, derivatives of methacrylamide, can undergo cyclopolymerization, leading to polymers with varying ring sizes (five- or six-membered rings) depending on the substituent. []
Q7: Can Lewis acids influence the polymerization of methacrylamide?
A7: Yes, Lewis acids, particularly rare-earth metal trifluoromethanesulfonates like Yb(OSO2CF3)3, can impact the stereochemistry during the radical polymerization of methacrylamide and its N-alkyl derivatives. This influence is solvent-dependent, with methanol favoring isotacticity for some derivatives. []
Q8: How are polymethacrylamides used in drug delivery systems?
A8: Polymethacrylamides, especially poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), are attractive for drug delivery due to their biocompatibility and versatility:* Targeted Delivery: PHPMA can be conjugated with targeting moieties like sugars (e.g., galactose) to achieve specific delivery to cells with corresponding receptors, such as liver cells. [, ]* Stimuli-Responsive Release: Copolymers of methacrylamide derivatives, like N-isopropylacrylamide and N-isopropylmethacrylamide, can create nanogels that release drugs in response to temperature changes, potentially useful for localized drug release at infection sites. []* Improved Drug Solubility: Hydrophobic drugs can be encapsulated within PHPMA-based micelles formed by polymers with hydrophobic end groups like cholesterol, potentially improving drug solubility and bioavailability. []
Q9: Are there applications of methacrylamide polymers in areas other than drug delivery?
A9: Yes, their properties make them suitable for diverse applications:* Thermoresponsive Materials: Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide) copolymers exhibit temperature-dependent phase transitions, making them suitable for applications like temperature-responsive chromatography matrices. []* Anti-biofouling Surfaces: Zwitterionic poly(carboxybetaine methacrylamide) brushes, grafted onto surfaces using techniques like nitroxide-mediated free radical polymerization (NMFRP), can resist nonspecific protein adsorption, making them promising for biocompatible materials. []* Membranes: Copolymers of methacrylamide, with controlled hydrophilicity, show promise as membranes in artificial organs like carbon kidneys. []
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